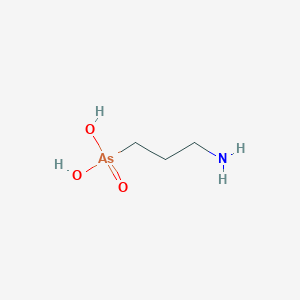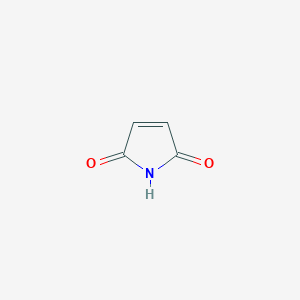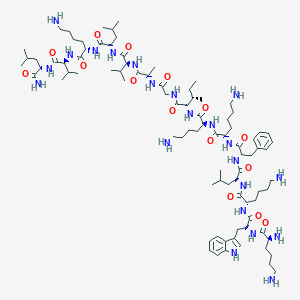
Panudial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Panudial is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a cyclic peptide that is structurally similar to glucagon-like peptide-1 (GLP-1), a hormone that regulates blood sugar levels. Panudial has been shown to have promising effects in the treatment of diabetes, obesity, and other metabolic disorders.
Wissenschaftliche Forschungsanwendungen
Inhibitory Properties in Platelet Aggregation
Panudial, isolated from fermentations of Panus sp. 9096, has been identified as a potent inhibitor of both bovine and human platelet aggregation. This characteristic arises from its unique structural composition as a nordrimane, which lacks the carbon atom at position 10 of the drimane skeleton, distinguishing it from other similar compounds (Lorenzen, Anke, Anders, Hindermayr, & Hansske, 1994).
Eigenschaften
CAS-Nummer |
154648-88-1 |
|---|---|
Produktname |
Panudial |
Molekularformel |
C14H18O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
(1R,4aS,8aS)-5,5-dimethyl-8-oxo-1,4,4a,6,7,8a-hexahydronaphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C14H18O3/c1-14(2)6-5-12(17)13-10(8-16)9(7-15)3-4-11(13)14/h3,7-8,10-11,13H,4-6H2,1-2H3/t10-,11-,13+/m0/s1 |
InChI-Schlüssel |
HIRWQNBXJGMISA-GMXVVIOVSA-N |
Isomerische SMILES |
CC1(CCC(=O)[C@H]2[C@@H]1CC=C([C@@H]2C=O)C=O)C |
SMILES |
CC1(CCC(=O)C2C1CC=C(C2C=O)C=O)C |
Kanonische SMILES |
CC1(CCC(=O)C2C1CC=C(C2C=O)C=O)C |
Andere CAS-Nummern |
154648-88-1 |
Synonyme |
kuehneromycin B panudial |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)



![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)




